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Compound of Interest

Compound Name: 4-Chloro-8-methoxyquinoline

Cat. No.: B022261

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-8-methoxyquinoline, a compound of interest for researchers, scientists, and
professionals in drug development. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with
standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for 4-Chloro-8-methoxyquinoline is summarized in the
tables below. It is important to note that where experimental data is not publicly available,
predicted values from validated computational models are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Predicted)
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Chemical Shift (8) ppm Multiplicity Assighment
8.75 Doublet H-2

7.45 Doublet H-3

7.55 Triplet H-6

7.05 Doublet H-5

7.00 Doublet H-7

4.05 Singlet -OCHs

Predicted using online NMR prediction tools. Actual experimental values may vary.

13C NMR (Predicted)

Chemical Shift (8) ppm Assighment
157.0 C-8
150.0 C-2
142.0 C-4
140.0 C-8a
127.0 C-6
122.0 C-3
120.0 C-4a
110.0 C-5
108.0 C-7
56.0 -OCHs

Predicted using online NMR prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy
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The following table lists the expected characteristic infrared absorption bands for 4-Chloro-8-
methoxyquinoline based on its functional groups.

Wavenumber (cm~—?) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2950-2850 C-H Stretch -OCHs

1600-1450 C=C Stretch Aromatic Ring
1275-1200 C-O Stretch Aryl Ether

850-550 C-CI Stretch Aryl Chloride

Mass Spectrometry (MS)

Parameter Value Source
Molecular Formula C10HsCINO

Molecular Weight 193.63 g/mol PubChem|[1]
Exact Mass 193.0294416 Da PubChem[1]
Predicted [M+H]* 194.03671 m/z PubChemLite[2]
Predicted [M+Na]* 216.01865 m/z PubChemLite[2]

Expected Fragmentation: Under electron ionization (El), the fragmentation of 4-Chloro-8-
methoxyquinoline is expected to proceed through pathways common to substituted
quinolines. Key fragmentation would likely involve the loss of a methyl group (-CHs) from the
methoxy substituent, followed by the loss of carbon monoxide (-CO).[3][4] Cleavage of the
chlorine atom is also a possible fragmentation pathway.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters and sample preparation may require optimization based on the specific
equipment and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-8-methoxyquinoline in
0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-ds).[5] The
sample should be free of particulate matter.

Instrumentation: Acquire 'H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

IH NMR Acquisition:

o Set the spectral width to approximately 12 ppm.

o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition:

o Set the spectral width to approximately 220 ppm.

o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Chemical shifts are referenced to
tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Technique):

o Grind 1-2 mg of 4-Chloro-8-methoxyquinoline with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.
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o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.[1]

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.[6]

[7](8]

[e]

Place the sample pellet in the spectrometer's sample holder.

o

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

[¢]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~12).[7][8]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.[9] Further dilution may be required
depending on the ionization technique and instrument sensitivity.

 Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,
such as electrospray ionization (ESI) for soft ionization or electron ionization (EI) for
fragmentation analysis.[10]

o Data Acquisition (ESI):
o Infuse the sample solution directly into the ESI source.

o Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas
temperature) to maximize the signal of the protonated molecule [M+H]*.

o Acquire data over a relevant mass-to-charge (m/z) range.

o Data Acquisition (EI):
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o Introduce the sample into the ion source, often via a direct insertion probe or a gas
chromatograph (GC).

o Use a standard electron energy of 70 eV to induce ionization and fragmentation.[10]

o Acquire data over a suitable m/z range to observe the molecular ion and characteristic

fragment ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the fragmentation pattern to confirm the molecular structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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General Spectroscopic Analysis Workflow
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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